molecular formula C16H15N3O2S2 B2746791 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide CAS No. 2034327-00-7

2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Cat. No.: B2746791
CAS No.: 2034327-00-7
M. Wt: 345.44
InChI Key: HVPJXRKSSIPPRM-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, an oxadiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl chloride, thiourea, and 3-methyl-1,2,4-oxadiazole.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or potassium carbonate, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Antimicrobial Agents: Potential antimicrobial properties due to the presence of the oxadiazole ring.

    Enzyme Inhibition: Possible use as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-N-(3-(1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide: Lacks the methyl group on the oxadiazole ring.

    2-(Benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide: Substitutes the thiophene ring with a phenyl ring.

Uniqueness

The presence of the methyl group on the oxadiazole ring and the thiophene ring in 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide may confer unique electronic properties and reactivity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-17-15(21-19-11)13-7-8-23-16(13)18-14(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPJXRKSSIPPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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